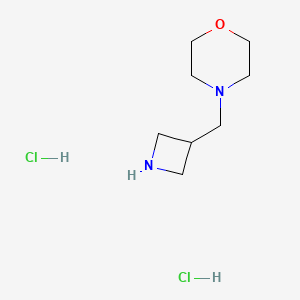
4-(Azetidin-3-ylmethyl)morpholine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H16N2O.2HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride typically involves the reaction of azetidine with morpholine under controlled conditions. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under an inert atmosphere at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
4-(Azetidin-3-ylmethyl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme involved .
類似化合物との比較
Similar Compounds
- 4-(Azetidin-3-yl)morpholine
- 4-(3-Azetidinyl)morpholine dihydrochloride
- 4-(Azetidin-3-yl)methylpiperidine dihydrochloride
Uniqueness
4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various scientific research applications .
生物活性
4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1323155-31-2
- Molecular Formula : C7H15Cl2N2O
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly receptors and enzymes involved in various signaling pathways. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, influencing the conformation and activity of target proteins.
Target Proteins
- Receptors : The compound may act on neurotransmitter receptors, potentially influencing synaptic transmission.
- Enzymes : It may inhibit or activate specific enzymes, affecting metabolic pathways related to cell proliferation and apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Key factors include:
- Absorption : The compound's solubility and formulation affect its bioavailability.
- Distribution : Lipophilicity influences how well the compound penetrates tissues.
- Metabolism : The liver plays a significant role in metabolizing this compound, which may involve cytochrome P450 enzymes.
- Excretion : Renal pathways are likely involved in eliminating the compound from the body.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 1 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 4 |
Anticancer Activity
In vitro studies have suggested that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's IC50 values reflect potent cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 7.5 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated significant antibacterial activity against resistant strains, suggesting potential for development as an antibiotic agent .
- Anticancer Research : In a comparative study involving multiple compounds, this compound demonstrated superior selectivity towards cancer cells over normal cells, indicating its potential as a targeted therapy .
特性
CAS番号 |
1323155-31-2 |
|---|---|
分子式 |
C8H17ClN2O |
分子量 |
192.68 g/mol |
IUPAC名 |
4-(azetidin-3-ylmethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-3-11-4-2-10(1)7-8-5-9-6-8;/h8-9H,1-7H2;1H |
InChIキー |
CHGKKBJENMHXDI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2CNC2.Cl.Cl |
正規SMILES |
C1COCCN1CC2CNC2.Cl |
同義語 |
4-(azetidin-3-ylMethyl)Morpholine dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















